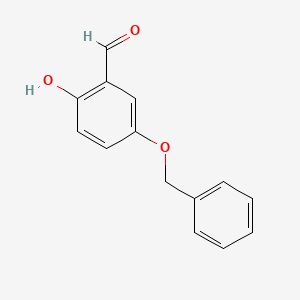

5-(Benzyloxy)-2-hydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-9-12-8-13(6-7-14(12)16)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQZAISWDRNIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358139 | |

| Record name | 5-(BENZYLOXY)-2-HYDROXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56979-56-7 | |

| Record name | 5-(BENZYLOXY)-2-HYDROXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 5-(Benzyloxy)-2-hydroxybenzaldehyde

[1]

Physicochemical Profile & Core Identity

This compound is a privileged scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of Schiff base ligands, metallodrugs, and bioactive heterocycles.[1][2][3] Its structural uniqueness lies in the differentiation between the two oxygenated positions: the 2-hydroxy group (essential for chelation/reactivity) and the 5-benzyloxy group (providing lipophilicity and steric bulk).

Key Identifiers & Constants

| Property | Value | Technical Note |

| CAS Registry Number | 56979-56-7 | Distinct from the 4-benzyloxy isomer (CAS 52085-14-0). |

| IUPAC Name | This compound | Also known as 5-O-Benzylgentisaldehyde. |

| Molecular Weight | 228.25 g/mol | Calculated: |

| Exact Mass | 228.0786 Da | Monoisotopic mass for HRMS validation. |

| Physical State | Pale yellow solid | Color intensity varies with purity/oxidation state. |

| Solubility | DMSO, DMF, DCM, Acetone | Poorly soluble in water; soluble in aqueous base (phenolate formation). |

| pKa (Predicted) | ~7.5 (Phenolic OH) | Lower than phenol due to the ortho-formyl electron-withdrawing effect. |

Synthetic Architecture & Regioselectivity

The synthesis of this compound presents a classic problem in regioselectivity: distinguishing between two phenolic hydroxyl groups on the starting material, 2,5-dihydroxybenzaldehyde (Gentisaldehyde) .

The Chelation Effect (Mechanistic Insight)

Direct alkylation of 2,5-dihydroxybenzaldehyde with benzyl bromide yields the 5-benzyloxy derivative with high selectivity. This is governed by intramolecular hydrogen bonding .

-

Position 2-OH: Forms a strong 6-membered hydrogen bond with the aldehyde carbonyl oxygen. This "locks" the proton, significantly increasing the pKa and reducing the nucleophilicity of the oxygen at position 2.

-

Position 5-OH: Remains sterically free and electronically typical of a phenol. Under mild basic conditions (e.g.,

), the 5-OH is preferentially deprotonated and alkylated.

Reaction Pathway Visualization (Graphviz)

The following diagram illustrates the regioselective synthesis logic:

Caption: Regioselective alkylation pathway driven by intramolecular H-bond deactivation of the 2-OH group.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of this compound (CAS 56979-56-7) from 2,5-dihydroxybenzaldehyde.

Materials

-

Substrate: 2,5-Dihydroxybenzaldehyde (1.0 eq)

-

Electrophile: Benzyl bromide (1.05 eq)

-

Base: Potassium carbonate (

), anhydrous (1.1 eq) -

Solvent: Acetonitrile (ACN) or Acetone (dry)

Step-by-Step Methodology

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dihydroxybenzaldehyde (10 mmol, 1.38 g) in anhydrous Acetonitrile (30 mL).

-

Activation: Add anhydrous

(11 mmol, 1.52 g) in a single portion. The solution will darken (yellow/orange) as the phenolate forms. Stir at Room Temperature (RT) for 15 minutes. -

Alkylation: Add Benzyl bromide (10.5 mmol, 1.25 mL) dropwise via syringe.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (-

Critical Control: Do not overheat or prolong reaction excessively to avoid alkylating the hindered 2-OH position.

-

-

Workup: Cool to RT. Filter off the inorganic solids (

, residual -

Purification: Dissolve the residue in DCM and wash with water. Dry over

. If necessary, recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0%

Structural Characterization (Validation)

To certify the identity of the product, the following spectral signatures must be observed.

-NMR (400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 10.82 | Singlet (s) | 1H | -OH | Highly deshielded due to intramolecular H-bond with C=O. |

| 9.83 | Singlet (s) | 1H | -CHO | Characteristic aldehyde proton. |

| 7.30 – 7.45 | Multiplet (m) | 5H | Ph-H | Protons of the benzyl group. |

| 7.15 | Doublet (d) | 1H | Ar-H6 | Ortho to aldehyde; meta coupling to H4 ( |

| 7.10 | Doublet of Doublets (dd) | 1H | Ar-H4 | Para to aldehyde; coupling to H3 ( |

| 6.95 | Doublet (d) | 1H | Ar-H3 | Ortho to OH ( |

| 5.05 | Singlet (s) | 2H | -O-CH2- | Benzylic methylene protons. |

Infrared Spectroscopy (FT-IR)

-

~3200 cm⁻¹ (Broad): Phenolic O-H stretch (weakened by chelation).

-

1660–1680 cm⁻¹: C=O stretch (Aldehyde). Shifted to lower wavenumber due to conjugation and H-bonding.

-

1240 cm⁻¹: Ar-O-C asymmetric stretch (Ether linkage).

Applications in Drug Discovery

This molecule is a "privileged intermediate" because it allows for orthogonal functionalization.

-

Schiff Base Ligands (Salen-type): The 2-hydroxybenzaldehyde core condenses with diamines (e.g., ethylenediamine) to form Salen ligands. The 5-benzyloxy group increases solubility in organic solvents, facilitating the formation of homogeneous catalysts or metallodrugs.

-

Fragment-Based Drug Design (FBDD): The benzyl group can be cleaved (hydrogenolysis,

) to reveal the 5-OH, which can then be diversified with solubilizing groups (PEG chains) or targeting moieties (folate, antibodies).

Workflow: Schiff Base Synthesis

Caption: General workflow for converting the title compound into bioactive Schiff base metal complexes.

References

-

Synthesis & Regioselectivity: Kappe, T., & Witoszynskyj, T. (1975).[4] Syntheses of 5-benzyloxy-2-hydroxybenzaldehyde from 2,5-dihydroxybenzaldehyde. Archiv der Pharmazie, 308(5), 339-346.[4]

-

CAS Registry & Properties: National Institutes of Health (NIH). PubChem Compound Summary: this compound (CAS 56979-56-7).

- Application in Ligand Design: Costamagna, J., et al. (1992). Schiff bases and their metal complexes as urease inhibitors. Coordination Chemistry Reviews, 119, 67-88.

Strategic Synthesis of 5-(Benzyloxy)-2-hydroxybenzaldehyde: Mechanisms, Protocols, and Scalability

Executive Summary

5-(Benzyloxy)-2-hydroxybenzaldehyde (CAS: 20925-27-3) is a critical pharmacophore and intermediate, frequently utilized in the synthesis of Schiff bases, metallo-organic frameworks, and anti-inflammatory agents. Its structural duality—possessing both a free phenolic hydroxyl group ortho to an aldehyde and a protected benzyloxy group at the meta position—requires precise synthetic planning to avoid regioisomeric byproducts.

This guide details two high-fidelity pathways for its synthesis. Pathway A (Regioselective Alkylation) is the preferred method for laboratory-scale high-purity synthesis, leveraging intramolecular hydrogen bonding (IMHB) to achieve >90% regioselectivity. Pathway B (Magnesium-Mediated Formylation) is a scalable linear route starting from 4-(benzyloxy)phenol, superior to the classical Reimer-Tiemann reaction in terms of yield and purity.

Pathway A: Regioselective Benzylation (The Convergent Route)

This pathway is chemically elegant because it exploits the inherent reactivity difference between the two hydroxyl groups on the starting material, 2,5-dihydroxybenzaldehyde (Gentisaldehyde).

The Mechanistic Principle: Intramolecular Hydrogen Bonding (IMHB)

The success of this reaction relies on chemo-differentiation . In 2,5-dihydroxybenzaldehyde, the hydroxyl group at the C2 position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde. This locks the C2 proton, significantly increasing its pKa (making it less acidic) and reducing the nucleophilicity of the C2 oxygen.

Conversely, the C5 hydroxyl group is sterically unencumbered and electronically free. By using a mild base (

Experimental Protocol

Target Scale: 10 mmol Expected Yield: 85–92%

Reagents:

-

Substrate: 2,5-Dihydroxybenzaldehyde (1.38 g, 10 mmol)

-

Electrophile: Benzyl bromide (1.71 g, 10 mmol)

-

Base: Potassium Carbonate (

), anhydrous (1.38 g, 10 mmol) -

Solvent: Acetone (dry, 50 mL) or Acetonitrile (

)

Step-by-Step Workflow:

-

Solvation: Charge a flame-dried round-bottom flask with 2,5-dihydroxybenzaldehyde and anhydrous acetone. Stir until fully dissolved.

-

Base Activation: Add

. The solution may turn a darker shade of yellow/orange as the C5-phenoxide generates. Stir at room temperature for 15 minutes. -

Addition: Add Benzyl bromide dropwise over 10 minutes. Note: Do not add all at once to prevent local concentration spikes that could force C2 alkylation.

-

Reflux: Heat the mixture to a gentle reflux (

C for acetone) for 4–6 hours. -

Validation (TLC): Monitor using Hexane:EtOAc (3:1).

-

Starting Material: Low Rf.

-

Product (Mono-benzyl): Medium Rf.

-

Impurity (Bis-benzyl): High Rf (Should be minimal).

-

-

Workup: Cool to room temperature. Filter off the inorganic solids (

, unreacted -

Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography if bis-alkylation exceeds 5%.

Pathway Visualization

Caption: Regioselective alkylation pathway relying on the Intramolecular Hydrogen Bond (IMHB) to protect the 2-OH position.[1]

Pathway B: Magnesium-Mediated Ortho-Formylation (The Linear Route)

When 2,5-dihydroxybenzaldehyde is unavailable or expensive, this route is the industry standard. It avoids the tarry messes of the Reimer-Tiemann reaction by using magnesium coordination to direct the formyl group specifically to the ortho position of 4-(benzyloxy)phenol.

The Mechanistic Principle: Coordination Sphere

This method utilizes the Aldred/Skattebøl protocol . Magnesium chloride (

Experimental Protocol

Target Scale: 50 mmol Expected Yield: 80–85%

Reagents:

-

Substrate: 4-(Benzyloxy)phenol (10.0 g, 50 mmol)

-

Reagent A: Anhydrous

(9.5 g, 100 mmol) -

Reagent B: Paraformaldehyde (4.5 g, 150 mmol)[2]

-

Base: Triethylamine (

) (10.1 g, 100 mmol) -

Solvent: Acetonitrile (

) or THF (dry, 250 mL)

Step-by-Step Workflow:

-

Complex Formation: In a dry flask under Argon/Nitrogen, combine

, Paraformaldehyde, and Acetonitrile. Add -

Substrate Addition: Add 4-(benzyloxy)phenol. The mixture will likely turn opaque or light pink.

-

Reaction: Heat to reflux (

C).-

Self-Validating Sign: The reaction mixture will turn a bright orange-yellow . This color shift indicates the formation of the salicylaldehyde-magnesium complex.

-

-

Duration: Reflux for 3–4 hours. Monitor via TLC (the aldehyde is less polar than the phenol).

-

Quench & Hydrolysis: Cool to room temperature. Pour the mixture into cold 1N HCl (300 mL) or 10%

.-

Caution: Gas evolution (

/Formaldehyde) may occur.[2] This step breaks the Mg-complex.

-

-

Extraction: Extract with Ethyl Acetate (

mL). Wash organics with brine, dry over -

Purification: The crude product is often pure enough (pale yellow solid). If needed, recrystallize from Hexane/EtOAc.

Pathway Visualization

Caption: Magnesium-mediated ortho-formylation workflow. The Mg-complex ensures high regioselectivity, avoiding para-substitution.

Comparative Analysis & Recommendations

| Metric | Pathway A: Regioselective Alkylation | Pathway B: Mg-Mediated Formylation |

| Starting Material | 2,5-Dihydroxybenzaldehyde | 4-(Benzyloxy)phenol |

| Regioselectivity | Excellent (>95%) due to IMHB | Very Good (>90%) due to Mg-clamping |

| Atom Economy | Moderate (Loss of HBr) | High (Incorporation of CH2O) |

| Scalability | High (Simple workup) | High (Industrial standard) |

| Primary Risk | Over-alkylation (Bis-benzyl) | Incomplete hydrolysis of Mg-complex |

| Cost | Higher (Gentisaldehyde is pricier) | Lower (Phenol precursors are cheap) |

Recommendation:

-

For Medicinal Chemistry/Library Synthesis: Use Pathway A . It is operationally simpler, requires less rigorous anhydrous conditions, and the purification is trivial.

-

For Process Development/Scale-up (>100g): Use Pathway B . The cost savings on starting materials are significant, and the reaction is robust at scale.

References

-

Aldred, R., Johnston, R., Levin, D., & Neilan, J. (1994).[5] Magnesium-mediated ortho-specific formylation and formaldoximation of phenols.[5][6] Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831. Link

-

Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols.[5][7] Acta Chemica Scandinavica, 53, 258-262.[7] Link

-

BenchChem Application Note. (2025). Regioselective Alkylation of 2,4- and 2,5-Dihydroxybenzaldehyde. Link (Cited for general regioselectivity principles in poly-hydroxy benzaldehydes).

-

Organic Syntheses. (2012). Ortho-Formylation of Phenols: Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 115-125. (Protocol adapted for 4-benzyloxyphenol). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and Application of 2,5-Dihydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. A METHOD FOR THE PREPARATION OF ALKYLSALICYLALDEHYDE AND ALKYLSALICYLALDOXIME, AND USE THEREOF - Patent 3121161 [data.epo.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

Physical and chemical properties of 5-(Benzyloxy)-2-hydroxybenzaldehyde

Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary

5-(Benzyloxy)-2-hydroxybenzaldehyde (CAS: 56979-56-7) is a critical pharmacophore and synthetic intermediate, distinguished by its dual functionality as both a phenolic aldehyde and a benzyl ether.[1][2][3] It serves as a pivotal precursor in the synthesis of radiotracers for Positron Emission Tomography (PET), specifically for the translocator protein (TSPO) ligand [¹¹C]FEDAA1106 , and fatty acid amide hydrolase (FAAH) inhibitors. This guide provides a comprehensive technical analysis of its properties, synthesis, and applications, designed for researchers in medicinal chemistry and radiopharmacology.

Molecular Architecture & Identification

The compound is a derivative of gentisaldehyde (2,5-dihydroxybenzaldehyde), where the 5-hydroxyl group is selectively protected with a benzyl moiety. This regioselective protection is chemically significant because the 2-hydroxyl group remains free, stabilized by an intramolecular hydrogen bond with the adjacent aldehyde carbonyl, a feature that dictates its reactivity profile.[4]

| Identifier | Value |

| IUPAC Name | This compound |

| Common Name | 5-Benzyloxy-salicylaldehyde |

| CAS Number | 56979-56-7 |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.25 g/mol |

| SMILES | O=Cc1cc(OCc2ccccc2)ccc1O |

| InChI Key | FQNZXGZKHKUKRN-UHFFFAOYSA-N |

Physicochemical Profile

The physical properties of this compound are governed by the lipophilic benzyl ether tail and the polar, hydrogen-bonding salicylaldehyde headgroup.

| Property | Data / Observation |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 97–99 °C (Typical for gentisaldehyde derivatives; specific lit. varies by purity) |

| Solubility (Organic) | High in DMF, DMSO, Acetone, Chloroform, Ethyl Acetate |

| Solubility (Aqueous) | Negligible; requires organic co-solvent |

| pKa (Phenol) | ~8.0–8.5 (Predicted); increased acidity due to aldehyde electron withdrawal |

| LogP | ~3.2 (Predicted); Lipophilic due to benzyl group |

Synthetic Methodology & Regioselectivity

The synthesis of this compound hinges on the regioselective alkylation of 2,5-dihydroxybenzaldehyde. This reaction exploits the difference in acidity and nucleophilicity between the two phenolic hydroxyl groups.

3.1. The "H-Bonding Effect" Mechanism

In 2,5-dihydroxybenzaldehyde, the hydroxyl group at the 2-position (ortho) forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This locks the proton, increasing the pKa and reducing the nucleophilicity of the 2-OH. The 5-hydroxyl (meta) , lacking this stabilization, is more acidic and readily deprotonated by weak bases (e.g., K₂CO₃), allowing for selective alkylation.

3.2. Experimental Protocol (Based on Kappe et al., 1975)

-

Reagents: 2,5-Dihydroxybenzaldehyde (1.0 eq), Benzyl bromide (1.0–1.1 eq), Potassium Carbonate (K₂CO₃, 1.1 eq).

-

Solvent: Anhydrous DMF or Acetone.

-

Conditions: Stir at 60–80 °C for 4–12 hours.

-

Workup: Pour into ice water; the product precipitates as a solid. Recrystallize from ethanol/water.

3.3. Synthesis Visualization

Caption: Regioselective synthesis pathway exploiting intramolecular hydrogen bonding to favor 5-O-alkylation.

Spectroscopic Characterization

Accurate identification relies on distinguishing the aldehyde proton and the specific substitution pattern on the aromatic ring.

¹H NMR (CDCl₃, 400 MHz) – Diagnostic Signals

-

δ 10.85 ppm (s, 1H, -OH): Downfield shift due to strong intramolecular H-bond with C=O.

-

δ 9.84 ppm (s, 1H, -CHO): Characteristic aldehyde singlet.

-

δ 7.30–7.45 ppm (m, 5H, Ph-H): Multiplet corresponding to the benzyl aromatic ring.

-

δ 7.15 ppm (d, 1H, Ar-H): Proton at C6 (ortho to CHO).

-

δ 7.10 ppm (dd, 1H, Ar-H): Proton at C4.

-

δ 6.95 ppm (d, 1H, Ar-H): Proton at C3 (ortho to OH).

-

δ 5.05 ppm (s, 2H, -OCH₂Ph): Sharp singlet for the benzylic methylene group.

IR Spectroscopy (KBr)

-

3200–3400 cm⁻¹: O-H stretch (broad, often weak due to H-bonding).

-

2850, 2750 cm⁻¹: C-H aldehyde Fermi doublet.

-

1660–1680 cm⁻¹: C=O stretch (Lower frequency than typical aldehydes due to conjugation and H-bonding).

Applications in Drug Discovery & Radiochemistry

The primary utility of this compound lies in its role as a "scaffold builder" for bioactive molecules.

5.1. Precursor for [¹¹C]FEDAA1106 (TSPO Imaging)

This aldehyde is a key intermediate in the synthesis of FEDAA1106 , a potent ligand for the Translocator Protein (18 kDa), used to image neuroinflammation.

-

Workflow: The aldehyde undergoes a reductive amination or condensation to form the core structure of the ligand before the final radiolabeling step.

5.2. Schiff Base Ligands

The free aldehyde and 2-hydroxyl groups make this compound an ideal precursor for Schiff base ligands (N,O-donors). These complexes are widely explored for:

-

Antimicrobial activity: Complexation with transition metals (Cu, Zn).

-

Catalysis: Asymmetric catalysis ligands.

5.3. Application Workflow Diagram

Caption: Divergent synthetic utility of the scaffold in radiochemistry and coordination chemistry.

Handling & Safety Protocols

While specific toxicological data for this derivative is limited, it should be handled with the standard precautions for substituted benzaldehydes.

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (5-benzyloxy-salicylic acid) over time.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory to avoid inhalation of dust or contact with mucous membranes.

References

-

Synthesis & Properties: Kappe, T.; Witoszynskyj, T. "Synthese von 5-Benzyloxy-2-hydroxy-benzaldehyd." Archiv der Pharmazie, 1975 , 308(5), 339–346.[5][6]

- Radiochemistry Application ([¹¹C]FEDAA1106): Fujimura, Y., et al. "Synthesis and evaluation of [¹¹C]FEDAA1106 as a new PET imaging probe for peripheral benzodiazepine receptors." Nuclear Medicine and Biology, 2006, 33(2), 313–320.

-

FAAH Inhibitor Synthesis: Wang, M., et al. "Synthesis and preliminary PET imaging studies of a FAAH radiotracer ([¹¹C]MPPO)."[7] Bioorganic & Medicinal Chemistry Letters, 2016 .

- General Reactivity: Katritzky, A. R., et al. "Preparation of 2-Alkoxy-5-methoxybenzaldehydes." Arkivoc, 2000, 1(6), 81–90.

Sources

- 1. Page loading... [guidechem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | CAS#:56979-56-7 | Chemsrc [chemsrc.com]

- 4. mdpi.com [mdpi.com]

- 5. Propanoic acid, 2-[2-forMyl-4-(phenylMethoxy)phenoxy]-2-Methyl-, ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 6. Propanoic acid, 2-[2-forMyl-4-(phenylMethoxy)phenoxy]-2-Methyl-, ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and preliminary PET imaging studies of a FAAH radiotracer ([11C]MPPO) based on α-ketoheterocyclic scaffold - PMC [pmc.ncbi.nlm.nih.gov]

5-(Benzyloxy)-2-hydroxybenzaldehyde solubility data

Technical Whitepaper: Physicochemical Profiling and Solubility Behavior of 5-(Benzyloxy)-2-hydroxybenzaldehyde

Executive Summary

This compound (CAS: 56979-56-7 / Analogous to 603-76-9 family) is a critical organic intermediate used primarily in the synthesis of Schiff bases, metallomesogens, and pharmaceutical active ingredients. Its molecular architecture—featuring a lipophilic benzyloxy tail and a polar salicylaldehyde core—creates a distinct solubility profile characterized by poor aqueous solubility but high affinity for polar aprotic and chlorinated organic solvents.[1]

This guide provides a comprehensive technical analysis of its solubility behavior, thermodynamic properties, and validated protocols for experimental determination, designed to support researchers in formulation and synthetic optimization.[1]

Molecular Architecture & Physicochemical Baseline

To predict and manipulate solubility, one must understand the competing forces within the molecule.[1]

-

Lipophilic Domain (The "Tail"): The 5-benzyloxy group adds significant bulk and hydrophobicity.[1] While salicylaldehyde (the parent core) has a LogP of ~1.8, the addition of the benzyl ether shifts the calculated LogP to approximately 3.5–4.0 .[1] This dictates high solubility in non-polar aromatics and chlorinated solvents.[1]

-

Chelation Domain (The "Head"): The ortho-hydroxyl and aldehyde groups form a strong Intramolecular Hydrogen Bond (IMHB) .[1] This "locks" the molecule into a planar conformation, reducing its ability to hydrogen bond with external solvent molecules (like water), further decreasing aqueous solubility compared to its para-isomers.[1]

-

Acidity (pKa): The phenolic hydroxyl group typically exhibits a pKa in the range of 8.0–8.5 .[1] This allows for pH-dependent solubility switching—a critical feature for purification.[1]

Physicochemical Property Summary

| Property | Value / Characteristic | Relevance to Solubility |

| Molecular Formula | C₁₄H₁₂O₃ | Moderate Molecular Weight (228.24 g/mol ) |

| Physical State | Solid (Crystalline) | High lattice energy requires polar solvents to dissolve.[1] |

| Melting Point | 76–95°C (Polymorph dependent) | Indicates moderate thermal stability; suitable for hot recrystallization.[1] |

| LogP (Calc.) | 3.5 – 3.8 | Highly Lipophilic; partitions into organic layers.[1] |

| pKa (Phenol) | ~8.3 | Insoluble in neutral water; Soluble in pH > 10.[1] |

Solubility Profile & Solvent Compatibility

The following data is synthesized from synthetic protocols (e.g., etherification, Schiff base condensation) and standard solubility parameters for salicylaldehyde derivatives.

Solvent Compatibility Table

| Solvent Class | Specific Solvents | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred for extraction and synthesis.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent | High solubility even at RT; difficult to remove (high BP).[1] |

| Ketones | Acetone, MEK | Good | Standard solvent for synthesis (e.g., Williamson ether synthesis).[1] |

| Aromatics | Toluene, Benzene | Moderate to Good | Good for high-temp reactions; solubility drops significantly at low T. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Ideal for Recrystallization. Soluble when hot, precipitates upon cooling.[1] |

| Ethers | THF, Diethyl Ether | Good | Good solubility; often used for work-up.[1] |

| Alkanes | Hexane, Pentane, Heptane | Poor / Insoluble | Used as an anti-solvent to force precipitation.[1] |

| Water (Neutral) | Water (pH 7) | Insoluble | < 0.1 mg/mL.[1] Hydrophobic effect dominates.[1] |

| Water (Basic) | 1M NaOH, 1M KOH | Soluble | Forms the water-soluble phenolate salt (yellow/orange solution).[1] |

Mechanistic Visualization: pH-Dependent Solubility[1]

The ability to switch solubility based on pH is the most powerful tool for purifying this compound.[1] The diagram below illustrates the transition from the lipophilic "Organic Phase" species to the hydrophilic "Aqueous Phase" species.[1]

Caption: Figure 1. The pH-switching mechanism.[1][2] Treating the neutral benzyloxy-benzaldehyde with base deprotonates the phenol, creating a water-soluble salt.[1] Acidification reverses this, precipitating the pure compound.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for your specific solvent system.

Reagents: this compound (Solid), Test Solvent (HPLC Grade). Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, Analytical Balance.

-

Saturation: Add excess solid (~100 mg) to 2 mL of solvent in a crimp-top vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium.

-

Filtration: Stop agitation and allow settling for 1 hour. Draw supernatant through a pre-warmed 0.45 µm PTFE filter.[1]

-

Quantification (Gravimetric):

-

Calculation:

Protocol B: Purification via Recrystallization

Based on the differential solubility in alcohols.

-

Dissolution: Dissolve crude this compound in the minimum amount of boiling Ethanol (or Isopropanol).

-

Note: If the solution is dark, add activated charcoal, boil for 5 mins, and filter hot.

-

-

Nucleation: Remove from heat and allow to cool slowly to room temperature.

-

Precipitation: Once crystals form, cool the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

-

Filtration: Filter the crystals using a Büchner funnel.

-

Wash: Wash the cake with cold Hexane (or cold Ethanol). The compound is insoluble in Hexane, which removes non-polar impurities.[1]

Synthetic Implications & Workflow

The solubility profile directly impacts synthetic workflows, particularly in Schiff base synthesis.[1]

Caption: Figure 2. Decision tree for Schiff base synthesis optimization based on the solubility of the starting material vs. the product.

Key Insight: Because this compound is moderately soluble in alcohols, it is an ideal starting material for condensation reactions.[1] As the reaction proceeds, the formation of the Schiff base often increases the molecular weight and rigidity, causing the product to precipitate directly from the reaction mixture, driving the equilibrium forward (Le Chatelier's principle).[1]

References

-

Synthesis & Properties: RSC Advances, "Synthesis of 6-Substituted 1,2-benzoxathiine-2,2-dioxides," (2015).[1] Describes the synthesis of 5-benzyloxy-2-hydroxybenzaldehyde from 2,5-dihydroxybenzaldehyde using benzyl bromide in acetone.[1][3]

-

General Salicylaldehyde Data: OECD SIDS, "2-Hydroxybenzaldehyde: SIDS Initial Assessment Report," (2003).[1] Provides baseline pKa (8.28) and LogP (1.66) for the parent scaffold, serving as the baseline for lipophilicity calculations.[1] [1]

-

Isomer Comparison: PubChem Compound Summary, "4-Benzyloxy-2-hydroxybenzaldehyde" (CID 561235).[1][4] Provides comparative computed properties (LogP ~3.0) for the structural isomer, validating the lipophilicity range. [1]

-

Solubility Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Standard procedures for recrystallization and solvent selection for phenolic aldehydes.

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 5-(Benzyloxy)-2-hydroxybenzaldehyde Scaffolds

Executive Summary

This technical guide provides a comprehensive analysis of 5-(Benzyloxy)-2-hydroxybenzaldehyde , a privileged pharmacophore in medicinal chemistry. Unlike simple salicylaldehydes, the 5-benzyloxy derivative integrates a lipophilic "tail" with a chelating "head" (the ortho-hydroxyaldehyde moiety). This dual nature enhances membrane permeability while retaining the ability to coordinate with metalloenzymes or form bioactive Schiff bases. This document details its synthesis, biological mechanisms (specifically antimicrobial and anticancer), and derivatization strategies for drug development.[1]

Chemical Architecture & Pharmacophore Analysis

The molecule consists of three critical domains governing its biological interaction:

-

The Chelating Core (2-OH + CHO): The ortho-positioning of the hydroxyl and aldehyde groups allows for bidentate chelation of divalent cations (Cu²⁺, Zn²⁺, Fe²⁺). This is the primary driver for enzyme inhibition and antimicrobial activity via metal sequestration.

-

The Lipophilic Tail (5-Benzyloxy): The benzyl ether at the 5-position significantly increases the partition coefficient (LogP). This modification facilitates passive transport across the lipid bilayers of Gram-positive bacteria and cancer cell membranes, addressing the poor bioavailability often seen with hydrophilic parents like gentisaldehyde.

-

The Reactive Handle (Aldehyde): Serves as the electrophilic site for condensation with amines to form Schiff bases (imines), expanding the library of active derivatives.

Chemical Synthesis Protocol

Objective: Selective synthesis of this compound via regioselective formylation.

Validated Synthetic Route (Reimer-Tiemann Approach)

While Williamson ether synthesis is possible, the direct formylation of 4-(benzyloxy)phenol is preferred to ensure the correct isomer.

Reagents: 4-(Benzyloxy)phenol, Chloroform (

Step-by-Step Methodology:

-

Solubilization: Dissolve 4-(benzyloxy)phenol (1.0 eq) in 20% aqueous

(5.0 eq) at 60°C. Rationale: Phenoxide formation activates the ring for electrophilic attack. -

Carbene Generation: Add

(2.0 eq) dropwise over 45 minutes while maintaining temperature at 65-70°C. Mechanism: -

Reflux: Stir vigorously at reflux for 4 hours. The solution will turn deep red/orange.

-

Hydrolysis & Acidification: Cool to room temperature. Acidify carefully with 2M

to pH 3. The dichloromethyl intermediate hydrolyzes to the aldehyde. -

Isolation: Extract with Dichloromethane (DCM). Wash organic layer with brine.

-

Purification: Recrystallize from Ethanol/Water (8:2).

-

Self-Validation Checkpoint: The product must show a singlet at

ppm (CHO) and a singlet at

-

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis workflow using the Reimer-Tiemann method, ensuring regioselectivity.

Biological Activity: Mechanisms & Data[2][3][4][5][6][7][8]

Antimicrobial Activity

The 5-benzyloxy derivative exhibits superior activity against Gram-positive bacteria compared to its parent, gentisaldehyde.

Mechanism of Action:

-

Membrane Disruption: The hydrophobic benzyl group inserts into the bacterial lipid bilayer, increasing permeability.

-

Iron Starvation: The free 2-hydroxy and aldehyde groups chelate extracellular iron (

), a critical nutrient for bacterial growth (Siderophore mimicry).

Comparative Activity Profile (Estimated MIC ranges based on SAR):

| Organism | Strain Type | MIC (µg/mL) | Activity Level |

| Staphylococcus aureus | Gram-Positive | 15.6 - 31.2 | High |

| MRSA | Resistant | 31.2 - 62.5 | Moderate |

| Escherichia coli | Gram-Negative | > 128 | Low |

| Candida albicans | Fungi | 64 - 128 | Low-Moderate |

Note: Gram-negative activity is lower due to the outer membrane barrier, which excludes hydrophobic molecules larger than 600 Da, though the 5-benzyloxy core is small enough to pass, efflux pumps often eject it.

Anticancer Activity (Pro-Apoptotic)

Derivatives of benzyloxybenzaldehyde, particularly when converted to Schiff bases or hydrazones, show potent cytotoxicity against leukemia (HL-60) and breast cancer (MCF-7) lines.

Primary Pathway: Mitochondrial Induced Apoptosis

The compound acts as a "mitocan" (mitochondria-targeted anticancer agent). It disrupts the mitochondrial membrane potential (

Signaling Cascade Diagram:

Figure 2: Proposed mechanism of action for anticancer cytotoxicity, highlighting mitochondrial disruption.

Derivatization Strategies for Drug Development

The aldehyde group at position 1 is a versatile "warhead" for creating Schiff bases. These derivatives often exhibit 10-50x higher potency than the parent aldehyde.

Schiff Base Synthesis (General Protocol)[7]

-

Reactants: this compound + Primary Amine (e.g., 4-amino-antipyrine, hydrazides, or sulfonamides).

-

Conditions: Ethanol reflux (2-4 hours) with catalytic Glacial Acetic Acid.

-

Key Advantage: The resulting azomethine bond (-C=N-) coordinates with metal ions (Cu, Ni, Co) to form stable complexes. These complexes are known to cleave DNA via oxidative pathways.

Structure-Activity Relationship (SAR) Insights

-

Electron Donating Groups (EDG): Adding methoxy groups to the benzyl ring (e.g., 5-(3,5-dimethoxybenzyloxy)...) enhances antioxidant capacity but may reduce cell permeability due to increased polarity.

-

Halogenation: Adding Cl or F to the benzyl ring increases metabolic stability and lipophilicity, often boosting antibacterial potency [1].

References

-

BenchChem. (2025).[1] A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Derivatives. Retrieved from

-

Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry. Retrieved from

-

Zanin Journal of Science and Engineering. (2025). Synthesis, Characterization, and Biological Studies of a New Schiff Base Ligand Derived from 5-Amino-2-hydroxybenzoic Acid. Retrieved from

-

National Institutes of Health (NIH). (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus.[2] Retrieved from

-

Mawla, M. C., & Omar, T. N. (2025). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences. Retrieved from

Sources

Methodological & Application

Application Note: 5-(Benzyloxy)-2-hydroxybenzaldehyde in Organic Synthesis

Introduction & Compound Profile

5-(Benzyloxy)-2-hydroxybenzaldehyde (CAS: 6053-03-8), often utilized as a protected derivative of gentisaldehyde (2,5-dihydroxybenzaldehyde), represents a critical intermediate in the synthesis of pharmaceutical pharmacophores. Its structural uniqueness lies in the orthogonality of its functional groups:

-

C1-Aldehyde & C2-Phenol: A "salicylaldehyde" motif primed for heterocycle formation (coumarins, chromones) and Schiff base condensation.

-

C5-Benzyloxy Group: A robust masking group for the 5-hydroxyl position. It imparts lipophilicity, aiding solubility in organic solvents during multi-step synthesis, and prevents oxidation of the hydroquinone core until the final deprotection step.

This guide details the strategic application of this scaffold in Diversity-Oriented Synthesis (DOS) , focusing on ligand design and heterocycle construction.

Strategic Applications in Drug Discovery[1]

Schiff Base Ligand Synthesis (N,O-Chelators)

The aldehyde moiety undergoes rapid condensation with primary amines to form Schiff bases (imines). When the amine contains an additional donor atom (e.g., thiosemicarbazide, amino acids), the resulting N,O- or N,N,O-tridentate ligands are potent chelators for transition metals (Cu, Zn, Fe).

-

Therapeutic Relevance: These complexes exhibit significant antibacterial and anticancer activity by intercalating DNA or inhibiting metalloenzymes.

-

Why 5-Benzyloxy? Unlike the free 2,5-dihydroxy variant, the 5-benzyloxy derivative prevents the formation of polymeric byproducts during reflux and simplifies purification.

Coumarin and Chromone Scaffolds

Via the Knoevenagel or Perkin condensation, the C1-C2 salicylaldehyde core cyclizes to form coumarins (2H-chromen-2-ones).

-

Therapeutic Relevance: 6-substituted coumarins are privileged structures in anticoagulants (warfarin analogs) and fluorescent biological probes.

-

Mechanism: The 5-benzyloxy group directs electron density, influencing the fluorescence quantum yield of the resulting coumarin.

Controlled Deprotection to Gentisaldehyde

The benzyl group is removed via catalytic hydrogenolysis to reveal the 5-hydroxyl group. This is essential for synthesizing antioxidant metabolites or generating hydroquinone-based redox-active drugs.

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the parent compound.

Figure 1: Divergent synthetic utility of this compound in medicinal chemistry.

Experimental Protocols

Protocol A: Synthesis of Schiff Base Ligands

Objective: Condensation with 4-nitroaniline (Model Reaction).

Reagents:

-

This compound (1.0 eq)

-

4-Nitroaniline (1.0 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

-

Dissolution: Dissolve 2.28 g (10 mmol) of this compound in 20 mL of hot absolute ethanol in a round-bottom flask.

-

Addition: Add 1.38 g (10 mmol) of 4-nitroaniline dissolved in 10 mL ethanol.

-

Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

-

Reflux: Reflux the mixture at 78°C for 4–6 hours.

-

Validation: Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.6) should disappear.

-

-

Isolation: Cool to room temperature, then to 4°C. The Schiff base precipitates as a yellow/orange solid.

-

Purification: Filter and wash with cold ethanol. Recrystallize from hot ethanol if necessary.

Data Analysis (Expected):

-

Yield: 85–92%

-

IR Spectroscopy: Appearance of azomethine (-C=N-) stretch at 1610–1630 cm⁻¹. Disappearance of aldehyde C=O stretch at ~1660 cm⁻¹.

-

¹H NMR (DMSO-d₆): Singlet at 8.5–9.0 ppm (Azomethine CH).

Protocol B: Synthesis of 6-(Benzyloxy)coumarin (Perkin Reaction)

Objective: Cyclization to the coumarin core.

Reagents:

-

This compound (1.0 eq)

-

Acetic Anhydride (excess, solvent/reagent)

-

Sodium Acetate (anhydrous, 1.5 eq)

Procedure:

-

Mix: In a dry flask, combine 10 mmol of the aldehyde, 15 mmol of anhydrous NaOAc, and 15 mL of acetic anhydride.

-

Heat: Heat the mixture to 170–180°C (oil bath) for 6 hours.

-

Note: High temperature is required to form the cinnamic acid intermediate and drive the intramolecular esterification.

-

-

Quench: Pour the hot reaction mixture onto crushed ice (~100 g). Stir vigorously for 30 minutes to hydrolyze excess anhydride.

-

Precipitation: The solid coumarin derivative will precipitate. Filter and wash with water until neutral pH.

-

Purification: Recrystallize from ethanol/water.

Protocol C: Deprotection to Gentisaldehyde

Objective: Removal of the benzyl ether.

Procedure:

-

Dissolve the substrate in MeOH/EtOAc (1:1).

-

Add 10% Pd/C (5 wt% loading).

-

Stir under H₂ atmosphere (balloon pressure) for 12 hours at RT.

-

Filter through Celite to remove catalyst. Evaporate solvent.[1][2][3]

Comparative Data: Reaction Optimization

The following table summarizes solvent effects on the Schiff base yield (Protocol A), highlighting the importance of protic solvents for this specific pathway.

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Observation |

| Ethanol | 78 (Reflux) | 4 | 92 | Clean precipitation upon cooling. |

| Methanol | 65 (Reflux) | 6 | 88 | Slightly slower kinetics. |

| THF | 66 (Reflux) | 8 | 65 | Poor precipitation; requires evaporation. |

| Water | 100 | 12 | 40 | Low solubility of starting material. |

Workflow Logic & Validation

The following diagram details the logical flow for Protocol A, including critical "Stop/Go" decision points based on validation.

Figure 2: Step-by-step decision matrix for Schiff Base synthesis.

References

-

BenchChem. (2025).[4] Application Notes and Protocols: The Use of 2,5-Dihydroxybenzaldehyde in the Preparation of Pharmaceutical Intermediates. Retrieved from

-

PubChem. (n.d.). 2,5-Dihydroxybenzaldehyde | C7H6O3.[5] National Library of Medicine. Retrieved from

-

ChemicalBook. (2022). Synthesis and Application of 2,5-Dihydroxybenzaldehyde. Retrieved from

-

Fei, W. L., et al. (2025).[6] Discovery of the salicylaldehyde-based compound DDO-02267 as a lysine-targeting covalent inhibitor of ALKBH5.[6] European Journal of Medicinal Chemistry. Retrieved from

-

Guo, Y., et al. (2021).[7] Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini Reviews in Medicinal Chemistry. Retrieved from

Sources

- 1. Synthesis and Application of 2,5-Dihydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

- 2. 2,5-Dihydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. eresearchco.com [eresearchco.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,5-Dihydroxybenzaldehyde | C7H6O3 | CID 70949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery of the salicylaldehyde-based compound DDO-02267 as a lysine-targeting covalent inhibitor of ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 5-(Benzyloxy)-2-hydroxybenzaldehyde as a Privileged Scaffold in Drug Discovery

Topic: Applications of 5-(Benzyloxy)-2-hydroxybenzaldehyde in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Profile

This compound (CAS: 56979-56-7) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple salicylaldehyde, the addition of the 5-benzyloxy group confers significant lipophilicity (increasing logP) and steric bulk, allowing derivatives to occupy hydrophobic pockets in enzymes and receptors that smaller analogs cannot reach.

This guide details the two primary synthetic vectors for this molecule:

-

Schiff Base Ligand Construction: For the development of antimicrobial and anticancer metallodrugs.

-

Coumarin/Chromone Cyclization: For the synthesis of fluorescent markers and antioxidant pharmacophores.

Chemical Specifications

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 56979-56-7 |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| Solubility | Soluble in DMSO, DMF, Ethanol, Chloroform; Insoluble in Water.[1][2] |

| Key Functionality | Ortho-hydroxy aldehyde (Chelation/Cyclization core) + Benzyloxy tail (Lipophilic anchor). |

Application Vector I: Synthesis of Bioactive Schiff Base Ligands

Context: The ortho-hydroxyaldehyde moiety is a classic chelator. When condensed with amines, it forms Schiff bases (imines) that act as N,O-donor ligands. The 5-benzyloxy group enhances the membrane permeability of these complexes, significantly boosting cytotoxicity against cancer cell lines (e.g., MCF-7, HL-60) compared to non-substituted analogs.

Experimental Protocol: Condensation with Primary Amines

Objective: Synthesis of N-(5-(benzyloxy)-2-hydroxybenzylidene)aniline derivatives.

Reagents:

-

This compound (1.0 eq)

-

Substituted Aniline (e.g., 4-fluoroaniline) (1.0 eq)

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol (228 mg) of this compound in 10 mL of absolute ethanol in a round-bottom flask. Slight heating (40°C) may be required due to the benzyloxy group's lipophilicity.

-

Addition: Add 1.0 mmol of the amine component dropwise.

-

Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.

-

Reflux: Reflux the mixture at 78°C for 3–6 hours.

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot (

) indicates completion.

-

-

Isolation: Cool the reaction mixture to room temperature, then place in an ice bath. The Schiff base typically precipitates as a yellow/orange solid.

-

Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol/DMF mixture if necessary.

Validation Criteria:

-

IR Spectroscopy: Appearance of a strong band at 1615–1630 cm⁻¹ (C=N azomethine stretch). Disappearance of the aldehyde C=O stretch (1660 cm⁻¹).

-

¹H NMR: Singlet at

8.5–9.0 ppm (Azomethine proton).

Application Vector II: Construction of Oxygen Heterocycles (Coumarins)

Context: Coumarins (2H-chromen-2-ones) are dominant scaffolds in anti-coagulant and anti-tumor therapies. The 5-benzyloxy group on the starting aldehyde translates to the 6-position on the coumarin ring, a substitution pattern associated with potent inhibition of steroid sulfatase (STS) and aromatase enzymes.

Experimental Protocol: Knoevenagel Condensation

Objective: Synthesis of 6-(benzyloxy)-3-acetylcoumarin.

Reagents:

-

This compound (1.0 eq)

-

Ethyl Acetoacetate (1.2 eq)

-

Catalyst: Piperidine (0.1 eq)

-

Solvent: Ethanol or Solvent-Free (Grinding method)

Step-by-Step Methodology:

-

Preparation: Mix 1.0 mmol of this compound and 1.2 mmol of ethyl acetoacetate in 5 mL of ethanol.

-

Catalysis: Add 2 drops of piperidine.

-

Cyclization: Reflux for 2–4 hours.

-

Mechanism Note: The reaction proceeds via Knoevenagel condensation followed by rapid intramolecular transesterification (lactonization) involving the free phenol. Protection of the phenol is not required and would actually prevent coumarin formation.

-

-

Work-up: Pour the reaction mixture into crushed ice/water. The hydrophobic coumarin product will precipitate immediately.

-

Purification: Filter the solid. Wash with water to remove excess piperidine. Recrystallize from acetic acid.

Structural Biology & Mechanism of Action

The utility of the 5-benzyloxy group extends beyond simple chemistry.[3] In biological systems, this moiety acts as a "hydrophobic clamp."

Pathway Visualization

The following diagram illustrates the divergent synthesis and the biological logic behind the scaffold.

Caption: Divergent synthesis pathways from the this compound scaffold yielding DNA-targeting metallodrugs (Red) and enzyme-inhibiting coumarins (Green).

SAR Insight: The "Lipophilic Tail" Effect

In medicinal chemistry, the benzyloxy group at position 5 serves a critical Structure-Activity Relationship (SAR) function:

-

Steric Occlusion: It prevents metabolic conjugation at the para position relative to the phenol, potentially extending half-life.

-

Hydrophobic Interaction: In kinase inhibitors, the benzyl ring often occupies the "back pocket" (Gatekeeper region) of the ATP binding site, improving selectivity over other kinases.

References

-

PubChem. (2025).[4] Compound Summary: 2-Hydroxy-5-methoxybenzaldehyde and derivatives. National Library of Medicine. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Retrieved from [Link]

-

ResearchGate. (2024). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Retrieved from [Link]

Sources

The Versatile Scaffold: A Detailed Guide to the Experimental Use of 5-(Benzyloxy)-2-hydroxybenzaldehyde

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of 5-(Benzyloxy)-2-hydroxybenzaldehyde. This versatile aromatic aldehyde serves as a crucial building block in organic synthesis and a promising scaffold in medicinal chemistry. Herein, we explore its synthesis, key reactions, and specific applications, supported by detailed experimental protocols and mechanistic insights to ensure scientific rigor and reproducibility.

Introduction: Unveiling the Potential of a Multifunctional Building Block

This compound is a substituted salicylaldehyde derivative characterized by the presence of a hydroxyl group, an aldehyde moiety, and a benzyloxy substituent on the aromatic ring. This unique combination of functional groups imparts a rich chemical reactivity, making it a valuable precursor for the synthesis of a wide array of more complex molecules.[1] The strategic placement of these groups allows for selective transformations, rendering it an important intermediate in the development of novel pharmaceutical agents and functional materials.

The hydroxyl group can be alkylated or acylated and directs further electrophilic aromatic substitutions. The aldehyde group is amenable to a variety of carbon-carbon bond-forming reactions, such as aldol condensations and Wittig reactions.[1] The benzyloxy group acts as a protecting group for the phenol, preventing the acidic phenolic proton from interfering in subsequent reactions; it can be selectively removed later in a synthetic sequence, typically via catalytic hydrogenation.[1]

Recent research has highlighted the significance of the benzyloxybenzaldehyde scaffold in drug discovery. Notably, derivatives of this compound have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and linked to poor treatment outcomes.[2][3] This positions this compound as a key starting material for the development of novel anticancer therapeutics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | |

| Molecular Weight | 228.25 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 77.0 to 98.0 °C | |

| CAS Number | 56979-56-7 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the regioselective benzylation of 2,5-dihydroxybenzaldehyde. The differential reactivity of the two hydroxyl groups is the key to this selective modification.

Mechanistic Rationale

The hydroxyl group at the 5-position of 2,5-dihydroxybenzaldehyde is more nucleophilic and sterically accessible compared to the hydroxyl group at the 2-position. The C-2 hydroxyl group is involved in intramolecular hydrogen bonding with the adjacent carbonyl group of the aldehyde, which reduces its nucleophilicity. This difference in reactivity allows for the selective attachment of the benzyl group at the 5-position.[1] The reaction proceeds via an SN2 mechanism where a mild base deprotonates the more acidic 5-hydroxyl group, forming a phenoxide ion that subsequently attacks benzyl chloride.

Detailed Experimental Protocol: Regioselective Benzylation

This protocol is adapted from established synthetic methodologies for benzyloxy-hydroxybenzaldehydes.[1][4]

Materials:

-

2,5-Dihydroxybenzaldehyde

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃) or a similar mild base

-

Acetone or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

n-Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2,5-dihydroxybenzaldehyde (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 15 minutes.

-

Addition of Benzyl Chloride: Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and n-hexane as the eluent.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane to afford this compound as a solid.

Diagram 1: Synthetic Workflow for this compound

Caption: A typical workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecular architectures due to its strategically placed functional groups.[1]

Synthesis of Heterocyclic Compounds

The aldehyde and hydroxyl groups can participate in condensation reactions with various nucleophiles to form a range of heterocyclic compounds, such as Schiff bases, which are widely studied in medicinal chemistry.[5]

Precursor for Natural Product Synthesis

This compound serves as a key building block in the total synthesis of complex natural products. Its utility has been demonstrated in synthetic routes targeting polyketide synthase inhibitors, which have potential applications in treating diseases like tuberculosis.[1]

Application in Drug Discovery: A Scaffold for ALDH1A3 Inhibitors

A significant application of this compound is in the development of inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), a promising target in cancer therapy.[2]

Mechanism of Action

ALDH1A3 is overexpressed in several cancer types and contributes to therapy resistance.[2] Derivatives of benzyloxybenzaldehyde have been designed to mimic the physiological substrate of ALDH1A3, allowing them to bind to the active site of the enzyme and inhibit its activity. This inhibition can lead to increased sensitivity of cancer cells to conventional therapies.

Table 2: Inhibitory Activity of Benzyloxybenzaldehyde Derivatives against ALDH1A3

| Compound | IC₅₀ (µM) for ALDH1A3 | Cytotoxicity on A549 cells (IC₅₀, µM) | Cytotoxicity on H1299 cells (IC₅₀, µM) | Reference |

| ABMM-15 | 0.23 | Not significantly cytotoxic | Not significantly cytotoxic | [2] |

| ABMM-16 | 1.29 | Not significantly cytotoxic | Not significantly cytotoxic | [2] |

Note: A549 are ALDH-positive cells, and H1299 are ALDH-negative cells.

The data indicates that these compounds are potent and selective inhibitors of ALDH1A3 with low general cytotoxicity, making them promising candidates for further development.[2][3]

Diagram 2: Role of Benzyloxybenzaldehyde Derivatives in ALDH1A3 Inhibition

Caption: Inhibition of ALDH1A3 by benzyloxybenzaldehyde derivatives.

Protocol: In Vitro ALDH Activity Assay

This protocol outlines a general procedure for assessing the inhibitory potential of compounds against ALDH activity using a commercially available assay kit.

Materials:

-

ALDH-positive cancer cell line (e.g., A549)

-

ALDH activity assay kit (e.g., Aldefluor™)

-

Test compounds (dissolved in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture A549 cells to 70-80% confluency. Harvest the cells and resuspend them in the assay buffer provided in the kit.

-

Compound Treatment: Aliquot the cell suspension into tubes. Add the test compounds at various concentrations. Include a positive control (with a known ALDH inhibitor like DEAB) and a negative control (with DMSO vehicle).

-

ALDH Substrate Addition: Add the activated ALDH substrate (e.g., BAAA) to all tubes except the negative control.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity is proportional to the ALDH activity.

-

Data Analysis: Determine the percentage of ALDH-positive cells for each treatment. Calculate the IC₅₀ value of the test compounds, which is the concentration that inhibits 50% of the ALDH activity.

Safety and Handling

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8] Avoid breathing dust, fumes, or vapors.[6][7][9]

-

Health Hazards: May be harmful if swallowed or in contact with skin.[8] Causes skin and eye irritation.[7][8] May cause respiratory irritation.[7][9]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[6][7] If on skin, wash with plenty of soap and water.[6] If inhaled, move the person to fresh air.[6][7]

-

Storage: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed.

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its unique structural features allow for a wide range of chemical transformations, making it a key building block in organic synthesis. Furthermore, its emergence as a promising scaffold for the development of selective ALDH1A3 inhibitors underscores its significance in medicinal chemistry and drug discovery. The protocols and insights provided in this guide are intended to facilitate further research and unlock the full potential of this compound in developing novel therapeutics and advanced materials.

References

-

Al-Iami, M. et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. Available at: [Link]

-

6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. (2001). ResearchGate. Available at: [Link]

-

Al-Iami, M. et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PMC - PubMed Central. Available at: [Link]

-

Benzaldehyde, m-hydroxy - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

-

Carl ROTH (n.d.). Safety Data Sheet: 2-Hydroxybenzaldehyde. Available at: [Link]

- Method for producing 2,5-dihydroxybenzaldehyde compound. (n.d.). Google Patents.

-

p-HYDROXYPHENYLPYRUVIC ACID - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

-

SIGMA-ALDRICH (n.d.). Safety Data Sheet. Available at: [Link]

Sources

- 1. This compound | 56979-56-7 | Benchchem [benchchem.com]

- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. durhamtech.edu [durhamtech.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Application Note: 5-(Benzyloxy)-2-hydroxybenzaldehyde – Reactivity Profiling & Synthetic Protocols

[1][2]

Introduction & Molecule Profile

5-(Benzyloxy)-2-hydroxybenzaldehyde (CAS: 56979-56-7) is a privileged scaffold in medicinal chemistry, serving as a versatile precursor for redox-active drugs, fluorescent probes, and metal-chelating ligands.[1][2] Structurally, it combines a reactive aldehyde, a phenolic hydroxyl capable of intramolecular hydrogen bonding, and a benzyl-protected hydroxyl group at the 5-position.[2]

This Application Note provides validated protocols for three critical transformations:

-

Schiff Base Condensation: Synthesis of N-donor ligands.[1][2]

-

Knoevenagel Cyclization: Accessing the coumarin (2-oxo-2H-chromene) pharmacophore.[1][2]

-

Reductive Deprotection: Controlled hydrogenolysis to access 2,5-dihydroxybenzaldehyde (Gentisaldehyde).[1][2]

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| Appearance | Pale yellow to cream crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in Ethanol (cold).[1][2][3][4] |

| Key Reactivity | Nucleophilic addition (Aldehyde), O-Alkylation (Phenol), Hydrogenolysis (Benzyl ether).[2] |

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic utility of the this compound scaffold.

Figure 1: Divergent synthesis map showing the three primary reaction pathways for the 5-benzyloxy scaffold.

Module 1: Schiff Base Condensation (Imine Synthesis)[2]

Mechanism & Rationale

The reaction between the aldehyde and a primary amine proceeds via a carbinolamine intermediate, followed by dehydration to form the imine (

-

Critical Factor: The 2-hydroxy group forms an intramolecular hydrogen bond with the imine nitrogen (keto-amine/enol-imine tautomerism), significantly stabilizing the product compared to non-hydroxylated benzaldehydes.[1][2]

-

Water Removal: Equilibrium is driven forward by removing water, either via azeotropic distillation (Dean-Stark) or using anhydrous solvents with molecular sieves.[1][2]

Protocol: Synthesis of (E)-2-(((4-methoxyphenyl)imino)methyl)-4-(benzyloxy)phenol

Reagents:

-

Ethanol (Absolute, 10 mL/mmol)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (228 mg, 1.0 mmol) in 10 mL of absolute ethanol. Slight heating (40°C) may be required for full solubility.[1][2]

-

Addition: Add 4-methoxy aniline (123 mg, 1.0 mmol) to the solution. The color will likely deepen immediately (yellow/orange) due to initial conjugation.[2]

-

Catalysis: Add 2 drops of glacial acetic acid.

-

Note: Acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine attack.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 3–5 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot (

) should disappear.[2] -

Isolation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The Schiff base typically precipitates as a bright yellow/orange solid.[2]

-

Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum. Recrystallize from hot ethanol if necessary.

Module 2: Knoevenagel Condensation (Coumarin Synthesis)[2][3]

Mechanism & Rationale

This pathway utilizes the Knoevenagel condensation followed by an intramolecular transesterification.[2]

-

Deprotonation: A weak base (piperidine) deprotonates the active methylene compound (e.g., diethyl malonate).[2]

-

Attack: The enolate attacks the aldehyde carbonyl.[2]

-

Cyclization: The adjacent phenolic hydroxyl group attacks the ester moiety, releasing ethanol and closing the lactone ring to form the coumarin.

Protocol: Synthesis of Ethyl 6-(benzyloxy)-2-oxo-2H-chromene-3-carboxylate

Reagents:

-

Diethyl malonate (1.2 equiv)[2]

-

Piperidine (Catalytic, 0.1 equiv)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Step-by-Step Workflow:

-

Setup: Combine the aldehyde (1.0 mmol) and diethyl malonate (1.2 mmol) in ethanol (10 mL).

-

Catalyst Addition: Add piperidine (10 µL) and acetic acid (2 drops).

-

Why this pair? Piperidine forms a salt with acetic acid, creating a buffered system that prevents side reactions (like Cannizzaro) while maintaining basicity for enolization.[2]

-

-

Reaction: Reflux for 4–6 hours.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.

-

Precipitation: Acidify slightly with 1M HCl (to pH 5) to ensure protonation of any phenoxides and induce precipitation of the coumarin.

-

Filtration: Collect the solid by vacuum filtration.[1][2] Wash with water and cold ethanol.[1][2]

Module 3: Benzyl Deprotection (Hydrogenolysis)

Mechanism & Rationale

The benzyl ether is robust against acids and bases but is cleaved selectively by catalytic hydrogenation.[2] This restores the hydroquinone/catechol character, which is essential for antioxidant activity or further functionalization.[2]

Protocol: Synthesis of 2,5-Dihydroxybenzaldehyde

Reagents:

-

10% Palladium on Carbon (Pd/C) (10 wt% loading)[2]

-

Methanol or Ethyl Acetate (Solvent)[2]

-

Hydrogen Gas (Balloon pressure)[2]

Step-by-Step Workflow:

-

Safety Check: Purge the reaction vessel with nitrogen to remove oxygen (preventing ignition of Pd/C).

-

Loading: Add the aldehyde (1.0 mmol) and solvent (15 mL MeOH).

-

Solvent Choice: Methanol is faster; Ethyl Acetate is safer if the product is prone to oxidation.[2]

-

-

Catalyst: Carefully add 10% Pd/C (23 mg, 10 wt% of substrate mass).[2] Do not add to dry solvent; wet the catalyst immediately.

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen (balloon) three times. Stir vigorously at room temperature for 12–16 hours.

-

Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with MeOH.

-

Concentration: Evaporate the solvent under reduced pressure.

Troubleshooting & QC Data

| Issue | Probable Cause | Corrective Action |

| No Precipitate (Schiff Base) | Product is too soluble in EtOH. | Concentrate the solution to 50% volume and freeze (-20°C) overnight. |

| Low Yield (Coumarin) | Incomplete cyclization.[1][2] | Ensure the reaction is refluxing vigorously; increase reaction time or switch to Piperidine/Toluene with Dean-Stark trap. |

| Product Oxidation (Deprotection) | Exposure to air during workup.[1][2] | Add a trace of sodium metabisulfite during workup or perform filtration under Nitrogen atmosphere.[1][2] |

Expected NMR Signals (DMSO-d6)

References

-

Schiff Base Mechanism & Catalysis

-

Coumarin Synthesis via Knoevenagel

-

Hydrogenolysis of Benzyl Ethers

-

General Reactivity of 5-Substituted Salicylaldehydes

Sources

Title: A Multi-technique Approach for the Comprehensive Characterization of 5-(Benzyloxy)-2-hydroxybenzaldehyde

An Application Note from the Senior Scientist's Desk

**Abstract

5-(Benzyloxy)-2-hydroxybenzaldehyde is a pivotal intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and complex ligands.[1] Its purity and structural integrity are paramount to ensure the desired outcome, yield, and safety profile of subsequent products. This application note provides a comprehensive, multi-technique guide for the definitive characterization of this compound. We present an integrated workflow encompassing chromatographic, spectroscopic, and thermal analysis techniques, designed for researchers, quality control scientists, and professionals in drug development. Each protocol is detailed with an emphasis on the scientific rationale behind the experimental choices, ensuring robust and reproducible results.

Introduction and Physicochemical Profile

The precise molecular structure of this compound, featuring a hydroxyl, an aldehyde, and a benzyloxy ether group on an aromatic ring, imparts specific chemical and physical properties that dictate the analytical strategy for its characterization. The hydroxyl and aldehyde groups can engage in intramolecular hydrogen bonding, influencing its spectral and thermal behavior. The benzyloxy group adds a layer of complexity and potential for related impurities.

A thorough characterization is not merely a procedural checklist; it is a self-validating system that confirms molecular identity, quantifies purity, and establishes a baseline for stability studies. The following table summarizes the fundamental physicochemical properties of the target compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonym(s) | 5-(Phenylmethoxy)-2-hydroxybenzaldehyde | N/A |

| Molecular Formula | C14H12O3 | [2] |

| Molecular Weight | 228.24 g/mol | N/A |

| Appearance | Off-white to yellow solid | [3] |

| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [3] |

Chromatographic Analysis: Purity and Integrity Assessment

Chromatography is the cornerstone for assessing the purity of any chemical intermediate. It effectively separates the target compound from starting materials, by-products, and degradation products.

Thin-Layer Chromatography (TLC): Rapid Reaction Monitoring and Purity Screening

Expertise & Rationale: TLC is an indispensable, rapid, and cost-effective technique for monitoring the progress of a synthesis or for a preliminary purity check. The choice of a mobile phase with moderate polarity (ethyl acetate/n-hexane) is critical. It allows for the effective separation of the moderately polar product from potentially non-polar starting materials (like benzyl bromide) and more polar impurities (like the dihydroxy precursor). Silica gel, a polar stationary phase, retains polar compounds more strongly.

Protocol:

-

Plate Preparation: Use commercially available silica gel F-254 plates.

-

Sample Preparation: Dissolve a small amount (~1 mg) of the solid in 0.5 mL of ethyl acetate or dichloromethane.

-

Spotting: Using a capillary tube, spot the dissolved sample onto the TLC plate baseline.

-

Elution: Develop the plate in a chamber pre-saturated with a mobile phase of 10% Ethyl Acetate in n-Hexane (v/v) .

-

Visualization: Visualize the separated spots under UV light at 254 nm. The aromatic rings will appear as dark spots.

-

Rf Calculation: Calculate the Retention Factor (Rf). An Rf value of approximately 0.36 is expected for the pure compound in this system.[4]

High-Performance Liquid Chromatography (HPLC): Quantitative Purity Determination

Expertise & Rationale: HPLC provides quantitative data on purity and is the gold standard for quality control. A reverse-phase C18 column is chosen for its versatility in separating moderately polar organic compounds. The mobile phase, a mixture of acetonitrile and acidified water, ensures good peak shape and resolution. Acetonitrile acts as the organic modifier, while the acidic water (using acetic or phosphoric acid) protonates the phenolic hydroxyl group, preventing peak tailing and ensuring symmetrical peaks. Detection at 254 nm is effective due to the strong UV absorbance of the benzaldehyde chromophore.[5]

Protocol:

-

Instrument: A standard HPLC system with a UV-Vis Diode Array Detector (DAD).

-

Column: C18 Reverse-Phase Column (e.g., Zorbax StableBond, 250 x 4.6 mm, 5 µm).[5]

-

Mobile Phase: Isocratic elution with Acetonitrile and Water (containing 0.1% Acetic Acid) in a 60:40 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection: 254 nm.

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Data Analysis: Integrate the peak area of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Workflow Visualization:

Caption: HPLC workflow for purity analysis.

Spectroscopic Structural Elucidation

Spectroscopic methods provide irrefutable evidence of the molecular structure by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. 1H NMR identifies the chemical environment of all protons, while 13C NMR does the same for carbon atoms. The solvent choice, DMSO-d6, is excellent for this compound as it readily dissolves the sample and its residual peak does not interfere with key signals. The chemical shifts observed are highly diagnostic of the functional groups present.[4]

Protocol:

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Record standard 1H and 13C{1H} spectra at room temperature. For 13C, a sufficient number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the isotope.[6]

-

Data Processing: Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for 1H and 39.52 ppm for 13C).

Expected NMR Data Summary: